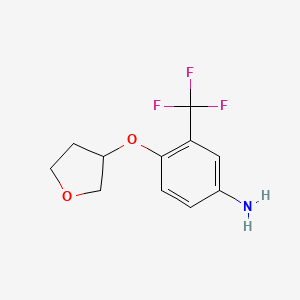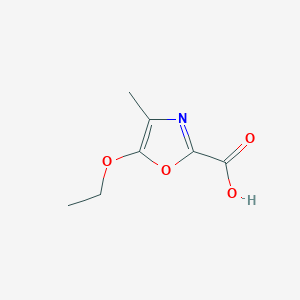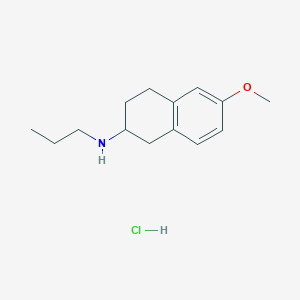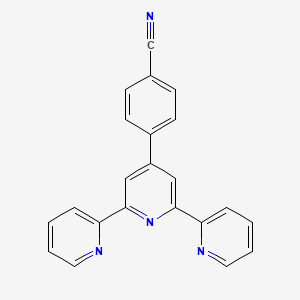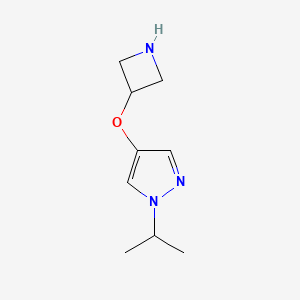![molecular formula C9H16O B15092444 Bicyclo[3.2.2]nonan-6-ol CAS No. 1614-76-2](/img/structure/B15092444.png)
Bicyclo[3.2.2]nonan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.2]nonan-6-ol: is a bicyclic compound characterized by its unique structure, which consists of two fused rings. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The structure of this compound provides a rigid framework that can be utilized in the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.2]nonan-6-ol typically involves multiple steps starting from simpler precursors. One common method involves the reduction of cycloheptatriene to cycloheptadiene, followed by a series of reactions including hydroboration, oxidation, and reduction . The key steps are as follows:
Reduction of Cycloheptatriene to Cycloheptadiene: This step is usually carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Bicyclo[3.2.2]non-8-ene 6,7-dicarboxylic Anhydride: This involves a Diels-Alder reaction between cycloheptadiene and maleic anhydride.
Catalytic Reduction: The anhydride is then reduced to form Bicyclo[3.2.2]nonane 6,7-dicarboxylic acid.
Hydroboration and Oxidation: The acid is converted to Bicyclo[3.2.2]nonan-6-one through hydroboration and oxidation.
Reduction to this compound: Finally, the ketone is reduced to the desired alcohol using reagents such as sodium borohydride.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common and typically involve scaling up the laboratory procedures with optimizations for cost and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.2]nonan-6-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form Bicyclo[3.2.2]nonan-6-one.
Reduction: The ketone form can be reduced back to the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Bicyclo[3.2.2]nonan-6-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Bicyclo[3.2.2]nonan-6-ol is used as a building block in organic synthesis. Its rigid structure makes it a valuable scaffold for the development of complex molecules.
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These compounds can serve as intermediates in the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound and its derivatives are investigated for their use in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Bicyclo[3.2.2]nonan-6-ol depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, to exert therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.0]nonane: A compound with a larger ring system.
Bicyclo[3.2.1]octane: A related compound with a smaller ring system.
Uniqueness: Bicyclo[3.2.2]nonan-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 6-position.
Properties
CAS No. |
1614-76-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonan-6-ol |
InChI |
InChI=1S/C9H16O/c10-9-6-7-2-1-3-8(9)5-4-7/h7-10H,1-6H2 |
InChI Key |
PTBNZHYVZGOQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
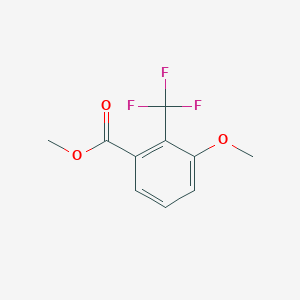
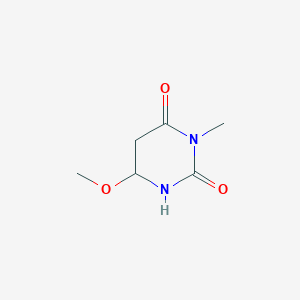
![{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol](/img/structure/B15092382.png)
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)

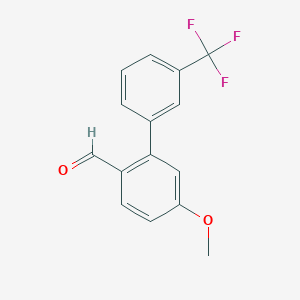
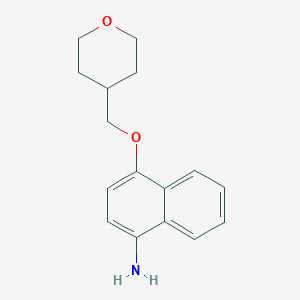
![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
